![molecular formula C10H6N2O2 B11991995 Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- CAS No. 143049-24-5](/img/structure/B11991995.png)
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- is an organic compound with the molecular formula C10H6N2O2 It is a derivative of propanedinitrile, where the hydrogen atoms are substituted by a 2,5-dihydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- typically involves the condensation reaction between propanedinitrile and 2,5-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two reactants. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- follows a similar synthetic route but on a larger scale. The reactants are mixed in a reactor, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
Propanedinitrile, methylene-: This compound has a similar structure but lacks the hydroxyl groups on the phenyl ring.
Malononitrile: A simpler compound with two cyano groups attached to a methylene group.
Cyanoacetonitrile: Another related compound with a cyano group attached to an acetonitrile moiety.
Uniqueness
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- is unique due to the presence of the 2,5-dihydroxyphenyl group, which imparts distinct chemical properties and potential biological activities. The hydroxyl groups enhance its reactivity and enable various chemical transformations that are not possible with simpler nitrile compounds.
特性
CAS番号 |
143049-24-5 |
|---|---|
分子式 |
C10H6N2O2 |
分子量 |
186.17 g/mol |
IUPAC名 |
2-[(2,5-dihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-4-9(13)1-2-10(8)14/h1-4,13-14H |
InChIキー |
UMASDQRQWMQSCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C=C(C#N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


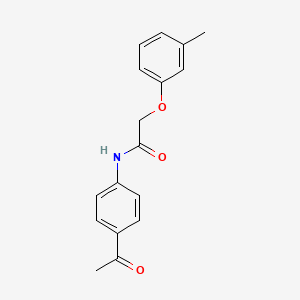
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)



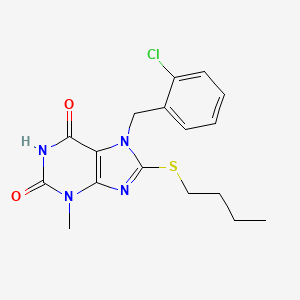
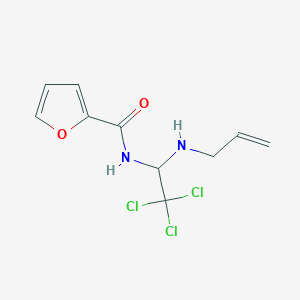
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

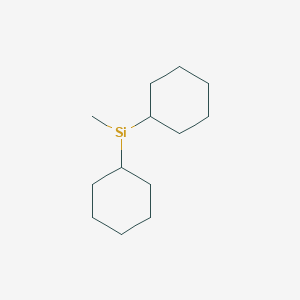
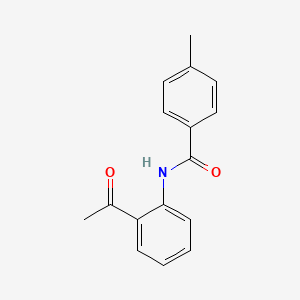

![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)
